molecular formula C7H4ClN3O B12839092 3-Chloropyrido[3,4-b]pyrazin-5(6H)-one

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B12839092
M. Wt: 181.58 g/mol
InChI Key: LDPAVTPEMNZAIH-UHFFFAOYSA-N
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Description

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one is a high-purity, multifunctional heterocyclic compound offered as a key chemical intermediate for advanced research and development. This fused bicyclic structure, incorporating pyridine and pyrazinone motifs, is designed for use in medicinal chemistry and drug discovery programs. Its reactive chlorine atom at the 3-position makes it a versatile precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of various nitrogen, oxygen, and sulfur-based nucleophiles to create diverse chemical libraries. The lactam group within the pyrazinone ring provides a handle for further functionalization or can serve as a critical hydrogen-bonding element for target engagement. Researchers can leverage this scaffold in the synthesis of complex molecules for screening against biological targets, particularly in the development of kinase inhibitors and other therapeutic agents where such nitrogen-rich heterocycles are prevalent. The compound is provided with comprehensive analytical data to ensure quality and consistency in your experiments. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-6H-pyrido[3,4-b]pyrazin-5-one

InChI

InChI=1S/C7H4ClN3O/c8-5-3-10-4-1-2-9-7(12)6(4)11-5/h1-3H,(H,9,12)

InChI Key

LDPAVTPEMNZAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=NC(=CN=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrido[3,4-b]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2,6-diamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-hydroxypyrido[3,4-b]pyrazin-5(6H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-Chloropyrido[3,4-b]pyrazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the chlorine atom and the ketone group can influence its binding affinity and selectivity towards molecular targets. The compound’s ability to undergo various chemical reactions also allows it to be modified for enhanced activity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Key Features Reference
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one Cl at position 5; ketone at C2 C₇H₄ClN₃O Chlorine at pyridine ring; ketone position alters hydrogen bonding potential
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Br at position 8; ketone at C5 C₇H₄BrN₃O Bromine’s larger size increases steric hindrance and lipophilicity
2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one CH₃ at C2 and C3 C₉H₈N₃O Electron-donating methyl groups enhance solubility and metabolic stability
(Z)-7-((4-Fluorophenyl)imino)furo[3,4-b]pyrazin-5(7H)-one F-substituted phenylimino; fused furan C₁₂H₈FN₃O₂ Fluorine’s strong electron-withdrawing effect; furan introduces oxygen

Key Observations:

  • Substituent Position: The position of chlorine (e.g., C3 vs. C5) significantly affects electronic effects. For example, C3 substitution in the target compound may direct electrophilic attacks differently than C5 substitution in ’s analog .
  • Functional Groups: Methyl groups () improve solubility but reduce electrophilicity, while imino and furan groups () introduce new reactive sites .

Physicochemical Properties

  • Polarity: The ketone group in 5(6H)-one derivatives increases polarity, enhancing water solubility compared to 2(1H)-one analogs (e.g., ) .
  • Thermal Stability: Chlorine’s electron-withdrawing nature may elevate melting points relative to methyl-substituted compounds () .
  • Spectroscopic Data: NMR signals for NH protons (δ ~10–12 ppm in DMSO-d6) and carbonyl carbons (δ ~160–165 ppm) are consistent across pyrazinone derivatives .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility LogP
3-Chloropyrido[3,4-b]pyrazin-5(6H)-one 183.58 (calc) Not reported Moderate (DMSO) ~1.2
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one 183.58 Not reported Low (CHCl₃) ~1.5
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one 226.03 Not reported Low (H₂O) ~2.0
2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one 174.18 180–182 High (EtOH) ~0.8

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